Eupalitin

Description

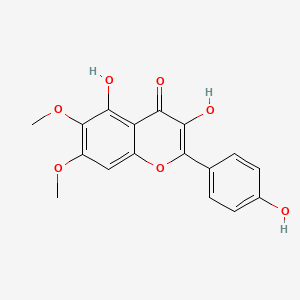

from Microliabum polymnioides; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)17(11)23-2)13(19)15(21)16(24-10)8-3-5-9(18)6-4-8/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMAWXWUGIEVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183723 | |

| Record name | Eupalitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29536-41-2 | |

| Record name | Eupalitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29536-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupalitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029536412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eupalitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPALITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5KF23690D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Eupalitin and Its Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key biological signaling pathways associated with the O-methylated flavonol, eupalitin, and its prominent glycoside, this compound-3-O-β-D-galactopyranoside. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound and its glycosidic forms are valued for their potential therapeutic activities. A thorough understanding of their physicochemical characteristics is fundamental for their isolation, characterization, and formulation. The quantitative data for this compound and its 3-O-β-D-galactopyranoside are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one | [1] |

| Synonyms | 3,5,4'-Trihydroxy-6,7-dimethoxyflavone, Betuletol | [1][2] |

| Molecular Formula | C₁₇H₁₄O₇ | [1] |

| Molecular Weight | 330.29 g/mol | [3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Soluble in solvents suitable for in vivo studies with co-solvents like DMSO, PEG300, and Tween 80. | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. |

Table 2: Physicochemical Properties of this compound-3-O-β-D-galactopyranoside

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| Synonyms | Betuletrin, this compound 3-galactoside | |

| Molecular Formula | C₂₃H₂₄O₁₂ | |

| Molecular Weight | 492.43 g/mol | |

| Appearance | Yellow crystalline solid | |

| Melting Point | 276-278 °C | |

| Solubility | Soluble in methanol (B129727). Insoluble in organic solvents. | |

| Purity | ≥95.0% (HPLC) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the isolation and analysis of this compound and its glycosides.

Isolation of this compound-3-O-β-D-galactopyranoside from Boerhavia diffusa

This protocol is adapted from methods described for the extraction and purification of this compound-3-O-β-D-galactopyranoside from the leaves of Boerhavia diffusa.

2.1.1. Extraction

-

Plant Material Preparation: Shade-dry the leaves of Boerhavia diffusa and pulverize them into a coarse powder.

-

Soxhlet Extraction:

-

Place the powdered leaves (e.g., 1 kg) into a Soxhlet apparatus.

-

Extract with methanol for approximately 32 hours.

-

Alternatively, percolation with 80% aqueous methanol (4 x 4 L) for 64 hours can be employed.

-

-

Solvent Evaporation: Evaporate the methanol from the extract under reduced pressure to obtain a dark green mass.

2.1.2. Fractionation and Purification

-

Trituration: Successively triturate the crude extract with hexane, chloroform, and ethyl acetate (B1210297) to remove non-polar constituents.

-

Crystallization:

-

Dissolve the remaining residue in methanol.

-

Store the methanolic solution in a refrigerator overnight to facilitate crystallization.

-

Filter the solution to separate the solid precipitate.

-

Recrystallize the solid from hot methanol multiple times to yield pure this compound-3-O-β-D-galactopyranoside.

-

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Flavonoid Analysis

This generalized protocol is suitable for the structural elucidation of flavonoids like this compound and its glycosides.

-

Sample Preparation: Dissolve approximately 10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Data Acquisition:

-

Acquire 1D NMR spectra (¹H and ¹³C) to identify the basic carbon skeleton and proton environments.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations. These are crucial for assigning the positions of substituents and glycosidic linkages.

-

-

Data Analysis: Interpret the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to elucidate the complete chemical structure.

2.2.2. Mass Spectrometry (MS) for Flavonoid Analysis

This protocol provides a general workflow for the analysis of flavonoids using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter.

-

-

LC-MS Conditions:

-

Chromatography: Employ a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with a small percentage of acid (e.g., 0.1% formic acid or 0.02% acetic acid) as solvent A and acetonitrile (B52724) with the same acid concentration as solvent B.

-

Mass Spectrometry: Utilize an electrospray ionization (ESI) source, which is a soft ionization technique suitable for analyzing flavonoids without significant fragmentation of the molecular ion. Operate in both positive and negative ion modes to obtain comprehensive data.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to deduce the elemental composition.

-

Analyze the fragmentation patterns obtained from tandem MS (MS/MS) experiments to identify the aglycone and sugar moieties and to determine the glycosylation position.

-

Signaling Pathways and Biological Activities

This compound and its glycosides have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. These activities are mediated through the modulation of specific intracellular signaling pathways.

Anticancer Activity of this compound

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Key signaling pathways implicated in these effects include the PI3K/Akt/mTOR and MAPK pathways.

Caption: this compound's anticancer signaling pathways.

Anti-inflammatory Activity of this compound Analogue (Eupafolin)

Eupafolin, a close structural analogue of this compound, exerts its anti-inflammatory effects by inhibiting key inflammatory mediators. This action is mediated through the suppression of the MAPK (JNK, ERK, p38) and NF-κB signaling pathways.

Caption: Eupafolin's anti-inflammatory signaling pathways.

Immunomodulatory and Anti-inflammatory Activity of this compound-3-O-β-D-galactopyranoside

This compound-3-O-β-D-galactopyranoside has demonstrated immunomodulatory and anti-inflammatory properties, which are believed to be mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways, leading to a downregulation of pro-inflammatory cytokines like TNF-α.

Caption: this compound glycoside's immunomodulatory pathway.

This guide provides a foundational understanding of this compound and its primary glycoside. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action for the development of novel pharmaceuticals.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Eupalitin-3-O-β-D-galactopyranoside

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of Eupalitin-3-O-β-D-galactopyranoside, a flavonoid glycoside isolated from Boerhavia diffusa. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and medicinal chemistry. It details the experimental protocols for isolation and the spectroscopic analysis used to determine the compound's structure, with a focus on nuclear magnetic resonance (NMR) spectroscopy.

Introduction

This compound-3-O-β-D-galactopyranoside is a flavonoid glycoside that has been isolated from the medicinal plant Boerhavia diffusa Linn.[1][2]. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, and their glycosidic forms often exhibit enhanced bioavailability. The structural characterization of such natural products is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships. This guide outlines the methodologies and data interpretation integral to the complete structural assignment of this compound-3-O-β-D-galactopyranoside.

Experimental Protocols

The isolation and purification of this compound-3-O-β-D-galactopyranoside from Boerhavia diffusa involve a multi-step process designed to separate the target molecule from a complex mixture of plant constituents.

Extraction

The initial step involves the extraction of the powdered plant material (leaves) with a polar solvent. Common solvents used for this purpose include methanol, rectified spirit, or aqueous methanol.[1] Hot continuous extraction using a Soxhlet apparatus is a frequently employed technique to maximize the extraction efficiency.

Fractionation and Purification

Following extraction, the crude extract is subjected to a series of purification steps to remove unwanted compounds.

-

Trituration: The concentrated extract is triturated with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This process removes non-polar and semi-polar impurities, enriching the fraction containing the more polar flavonoid glycoside.

-

Crystallization: The enriched fraction is then dissolved in a minimal amount of a polar solvent, typically methanol, and allowed to crystallize, often at reduced temperatures. This step yields the purified this compound-3-O-β-D-galactopyranoside.[1]

References

The Biosynthetic Pathway of Eupalitin in Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalitin, a methoxylated flavonol, has garnered significant interest in the pharmaceutical and medicinal plant research communities due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidative effects.[1] Found in various medicinal plants, notably in the genus Artemisia, the biosynthesis of this compound involves a specialized branch of the flavonoid pathway.[1] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and candidate genes involved. It also presents quantitative data on metabolite distribution and outlines key experimental protocols for the functional characterization of the biosynthetic enzymes.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA from the amino acid phenylalanine.[2] This is followed by the core flavonoid biosynthesis pathway, leading to the formation of flavanones like naringenin (B18129) and eriodictyol (B191197).[2] this compound biosynthesis then proceeds through a series of hydroxylation and O-methylation steps, starting from the flavone (B191248) luteolin (B72000).[1]

The proposed biosynthetic pathway for this compound, primarily elucidated through studies on Artemisia argyi, is as follows:

-

Core Flavone Synthesis: The pathway begins with the conversion of flavanones to flavones. Naringenin is converted to apigenin, and eriodictyol is converted to luteolin by the enzyme Flavone Synthase (FNS) .

-

Hydroxylation at the 6-position: Luteolin undergoes hydroxylation at the C-6 position of the A-ring to form 6-hydroxyluteolin. This reaction is catalyzed by a Flavone 6-Hydroxylase (F6H) , which is a cytochrome P450-dependent monooxygenase.

-

O-methylation at the 6-position: The newly introduced hydroxyl group at the 6-position is then methylated to yield nepetin (B1671783) (6-methoxyluteolin). This step is carried out by a specific O-methyltransferase (OMT) .

-

O-methylation at the 7-position: Finally, the 7-hydroxyl group of nepetin is methylated to produce this compound (6-methoxy-7-O-methylluteolin). This final methylation step is also catalyzed by an O-methyltransferase .

Signaling Pathway of this compound Biosynthesis

Caption: Proposed final steps in the biosynthetic pathway of this compound from luteolin.

Quantitative Data on this compound Biosynthesis

Quantitative analysis of this compound and its precursors in different tissues of Artemisia argyi has revealed that the biosynthesis is highly localized. Trichomes, the glandular hairs on the plant surface, are the primary sites of this compound accumulation.

Table 1: Distribution of this compound and its Precursors in Artemisia argyi Tissues (mg/g dry weight)

| Compound | Young Leaves | Old Leaves | Trichomes | Stem (trichome-removed) |

| Luteolin | 0.03 ± 0.00 | 0.02 ± 0.00 | 0.07 ± 0.01 | 0.00 ± 0.00 |

| 6-Hydroxyluteolin | Not Detected | Not Detected | Not Detected | Not Detected |

| Nepetin | Not Detected | Not Detected | Not Detected | Not Detected |

| Eupatilin | 0.28 ± 0.02 | 0.11 ± 0.01 | 1.16 ± 0.08 | 0.01 ± 0.00 |

| Jaceosidin | 0.45 ± 0.02 | 0.17 ± 0.01 | 2.13 ± 0.15 | 0.02 ± 0.00 |

Data presented as mean ± standard deviation (n=3). "Not Detected" indicates that the compound was not found in measurable quantities.

Experimental Protocols

The identification and characterization of the enzymes involved in this compound biosynthesis are crucial for understanding the pathway and for potential biotechnological applications. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines the workflow for identifying candidate genes encoding F6H and OMTs from a medicinal plant known to produce this compound.

Caption: Workflow for identifying candidate genes for this compound biosynthesis.

Methodology:

-

Plant Material: Collect different tissues (e.g., leaves, stems, trichomes) from the medicinal plant of interest.

-

RNA Extraction and Sequencing: Extract total RNA from each tissue and prepare cDNA libraries for high-throughput sequencing (e.g., Illumina platform).

-

Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome using software such as Trinity.

-

Functional Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein sequence database). Assign Gene Ontology (GO) terms and map to Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways to identify putative F6H and OMT genes.

-

Differential Expression and Co-expression Analysis: Analyze the expression levels of the candidate genes across different tissues. Genes that are highly expressed in tissues with high this compound content are strong candidates. Perform weighted gene co-expression network analysis (WGCNA) to identify modules of co-expressed genes that are highly correlated with this compound accumulation.

Heterologous Expression and Purification of Recombinant Enzymes

This protocol describes the expression of candidate F6H and OMT genes in Escherichia coli and the purification of the recombinant proteins for in vitro assays.

Caption: Workflow for heterologous expression and purification of enzymes.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an E. coli expression vector (e.g., pET vector with a His-tag).

-

Transformation and Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial cultures and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Protein Purification: Harvest the cells by centrifugation, resuspend them in a lysis buffer, and disrupt them by sonication. Purify the His-tagged recombinant protein from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. For cytochrome P450 enzymes like F6H, it may be necessary to co-express a cytochrome P450 reductase (CPR) for proper folding and activity.

In Vitro Enzyme Assays and Kinetic Analysis

This protocol details the procedure for determining the enzymatic activity and kinetic parameters of the purified recombinant F6H and OMTs.

Methodology:

-

Enzyme Assay for Flavone 6-Hydroxylase (F6H):

-

The reaction mixture should contain the purified F6H, the substrate (luteolin), NADPH as a cofactor, and a suitable buffer (e.g., Tris-HCl).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by HPLC or LC-MS to identify the formation of 6-hydroxyluteolin.

-

-

Enzyme Assay for O-Methyltransferases (OMTs):

-

The reaction mixture should include the purified OMT, the substrate (6-hydroxyluteolin or nepetin), S-adenosyl-L-methionine (SAM) as the methyl donor, and a suitable buffer.

-

Incubate the reaction and process it as described for the F6H assay.

-

Analyze the products by HPLC or LC-MS to detect the formation of nepetin or this compound.

-

-

Kinetic Analysis:

-

To determine the Michaelis-Menten kinetics, perform the enzyme assays with varying concentrations of the substrate while keeping the enzyme and cofactor/cosubstrate concentrations constant.

-

Measure the initial reaction velocities and plot them against the substrate concentrations.

-

Calculate the Michaelis constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Metabolite Analysis by HPLC and LC-MS

This protocol outlines the methods for the extraction and analysis of this compound and its precursors from plant tissues.

Methodology:

-

Extraction:

-

Homogenize freeze-dried plant material in a suitable solvent, such as 80% methanol.

-

Sonicate the mixture and then centrifuge to pellet the solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter before analysis.

-

-

HPLC Analysis:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of two solvents, for example, (A) 0.1% formic acid in water and (B) acetonitrile.

-

Detect the compounds using a UV detector at a wavelength where flavonoids absorb strongly (e.g., 340-350 nm).

-

Quantify the compounds by comparing their peak areas to those of authentic standards.

-

-

LC-MS/MS Analysis:

-

Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or triple quadrupole) for more sensitive and specific detection and identification of metabolites.

-

Use electrospray ionization (ESI) in both positive and negative ion modes.

-

Identify compounds based on their retention times, accurate mass-to-charge ratios (m/z), and fragmentation patterns compared to standards or database entries.

-

Conclusion

The elucidation of the this compound biosynthetic pathway in medicinal plants like Artemisia argyi has provided valuable insights into the genetic and biochemical basis of its production. The identification of candidate F6H and OMT genes opens up avenues for metabolic engineering to enhance the production of this pharmacologically important flavonol. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the enzymes of this pathway and to explore the regulation of this compound biosynthesis. This knowledge is essential for the development of sustainable sources of this compound for pharmaceutical applications.

References

Eupalitin's Mechanism of Action in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalitin, a flavonoid found in various medicinal plants, has emerged as a promising candidate in cancer research due to its demonstrated anti-tumor properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in cancer cell lines. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed insights into its effects on key signaling pathways, cell cycle regulation, apoptosis, and metastasis. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Data Presentation: Quantitative Effects of this compound and Related Flavonoids

The cytotoxic and anti-proliferative effects of this compound and its related compounds, eupatorin (B191229) and eupafolin, have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: IC50 Values of this compound and Related Compounds in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Citation |

| This compound | PC3 | Prostate Cancer | 94.60 | Not Specified | [1] |

| Eupatorin | MDA-MB-468 | Breast Cancer | 0.5 | 96 | [2] |

| Eupatorin | MCF-7 | Breast Cancer | ~5 µg/mL (~14.5 µM) | 48 | [3][4] |

| Eupatorin | MDA-MB-231 | Breast Cancer | ~5 µg/mL (~14.5 µM) | 48 | [3][4] |

| Eupatorin | MCF-10a (Normal) | Normal Breast | 50 | 96 | [2] |

| Eupatorin | MCF-10a (Normal) | Normal Breast | 30 µg/mL (~87 µM) | 48 | [3][4] |

| Eupafolin | MDA-MB-231 | Breast Cancer | Varies (12.5-100) | 24, 48, 72 | [5] |

| Eupafolin | MCF-7 | Breast Cancer | Varies (12.5-100) | 24, 48, 72 | [5] |

Table 2: Quantitative Effects of this compound on Apoptosis Markers

| Cancer Cell Line | Treatment Concentration (µM) | Protein Marker | Fold Change (relative to control) | Citation |

| PC3 | 12.5 - 50 | Caspase-3 | Upregulated | [6] |

| PC3 | 12.5 - 50 | Bax | Upregulated | [6] |

| PC3 | 12.5 - 50 | Cytochrome c | Upregulated | [6] |

| EO771 (Murine Breast Cancer) | 100 | Cleaved Caspase-3 | Increased | |

| EO771 (Murine Breast Cancer) | 100 | Bax | Increased | |

| EO771 (Murine Breast Cancer) | 100 | Bcl-2 | Decreased |

Table 3: Quantitative Effects of this compound on Cell Cycle Regulators and Distribution

| Cancer Cell Line | Treatment Concentration (µM) | Effect on Cell Cycle Regulators | Cell Cycle Phase Arrest | Percentage of Cells in Arrested Phase | Citation |

| PC3 | 12.5 - 50 | p53, p21, p27 mRNA upregulated | G1 | Not specified | [6] |

| PC3 | Not specified | Not specified | S phase increase, G0/G1 decrease | Not specified | [7] |

| EO771 (Murine Breast Cancer) | 100 | Cyclin D1, CDK4, CDK6 mRNA decreased | G0/G1 | Not specified | |

| MDA-MB-468 | Not specified | Not specified | G2/M | Not specified | [8] |

Core Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways that govern cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[9][10] In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, particularly in breast cancer cells. By decreasing the phosphorylation of PI3K, Akt, and mTOR, this compound effectively halts the downstream signaling that leads to uncontrolled cell growth.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Matrix-metalloproteinases as targets for controlled delivery in cancer: an analysis of upregulation and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupatilin Inhibits the Proliferation and Migration of Prostate Cancer Cells through Modulation of PTEN and NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Eupalitin's In Vitro Antioxidant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalitin, a methoxyflavone found in various medicinal plants, has garnered interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can neutralize these reactive species, making them promising candidates for further investigation in drug development. This technical guide provides an in-depth overview of the in vitro assays used to characterize the antioxidant activity of this compound, complete with detailed experimental protocols, data presentation, and a review of relevant signaling pathways.

While direct quantitative data for the antioxidant activity of isolated this compound is limited in publicly available literature, this guide will provide data for the well-characterized and structurally related flavonoid, quercetin, to offer a comparative framework. It is crucial to note that this data serves as a reference, and direct experimental evaluation of this compound is necessary to ascertain its specific antioxidant capacity.

Quantitative Antioxidant Activity Data

The antioxidant activity of a compound can be quantified using various assays, each with a different mechanism of action. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| This compound | Data not available | Ascorbic Acid | ~5 |

| Quercetin | ~2-5 |

Table 2: ABTS Radical Cation Scavenging Activity

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| This compound | Data not available | Trolox | ~4-8 |

| Quercetin | ~1-3 |

Table 3: Ferric Reducing Antioxidant Power (FRAP)

| Compound | FRAP Value (µM Fe(II)/µg) | Reference Compound | FRAP Value (µM Fe(II)/µg) |

| This compound | Data not available | Quercetin | ~2-4 |

| Ascorbic Acid | ~1.5-2.5 |

Table 4: Cellular Antioxidant Activity (CAA)

| Compound | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |

| This compound | Data not available | Quercetin | ~5-10 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of antioxidant activity. Below are the protocols for the key assays mentioned.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Quercetin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the DPPH solution.

-

Add 100 µL of the different concentrations of this compound solution or the positive control to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

Below is a DOT script for the DPPH assay workflow.

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[1]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

This compound (or test compound)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical cation (ABTS•+) solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay:

-

To each well of a 96-well plate, add 190 µL of the ABTS•+ working solution.

-

Add 10 µL of the different concentrations of this compound solution or the positive control.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined.

Below is a DOT script for the ABTS assay workflow.

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound (or test compound)

-

Positive control (e.g., FeSO₄, Quercetin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay:

-

To each well of a 96-well plate, add 180 µL of the FRAP reagent.

-

Add 20 µL of the different concentrations of this compound solution, positive control, or blank (solvent).

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using known concentrations of FeSO₄. The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents (µM) or in relation to a standard antioxidant like quercetin.

Below is a DOT script for the FRAP assay workflow.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[2] It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by intracellular ROS to a fluorescent compound.[2] Antioxidants can reduce the fluorescence by scavenging these ROS.

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium

-

DCFH-DA solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

-

This compound (or test compound)

-

Positive control (e.g., Quercetin)

-

96-well black-walled, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with different concentrations of this compound and DCFH-DA (e.g., 25 µM) in serum-free medium for 1 hour.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS.

-

Add a solution of AAPH (e.g., 600 µM) to induce peroxyl radical formation.

-

-

Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.

-

Calculation: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The EC50 value, the concentration required to achieve a 50% reduction in fluorescence, is then calculated.

Below is a DOT script for the CAA assay workflow.

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Signaling Pathways in Antioxidant Activity

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress, or to activators like certain flavonoids, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense system.

While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, many structurally similar flavonoids have been shown to be potent activators of this pathway. The ability of a flavonoid to activate the Nrf2 pathway is a critical aspect of its indirect antioxidant activity.

Below is a DOT script for the Keap1-Nrf2 signaling pathway.

Caption: The Keap1-Nrf2 Antioxidant Response Pathway.

Conclusion

This compound shows promise as a natural antioxidant compound. A thorough understanding of its in vitro antioxidant profile is a critical first step in its evaluation for potential therapeutic applications. The assays and protocols detailed in this guide provide a robust framework for researchers to quantify the radical scavenging and reducing capabilities of this compound. Furthermore, investigating its effects on cellular signaling pathways, such as the Keap1-Nrf2 pathway, will provide deeper insights into its mechanisms of action. Future research should focus on generating specific quantitative data for this compound in these standardized assays to fully elucidate its antioxidant potential and pave the way for further preclinical and clinical development.

References

A Technical Guide to the Anti-inflammatory Effects of Eupalitin on NF-κB Signaling

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that orchestrates inflammatory responses.[1][2] Its dysregulation is implicated in a multitude of chronic inflammatory diseases, making the NF-κB signaling pathway a prime target for therapeutic intervention.[1][3] Eupalitin, a flavone (B191248) found in Artemisia species and other plants, has demonstrated notable anti-inflammatory properties.[4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its anti-inflammatory effects, with a specific focus on its inhibitory action on the NF-κB signaling cascade. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and workflows to support further research and development.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a rapid-response system activated by various pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), or bacterial lipopolysaccharide (LPS). In an unstimulated state, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm by a family of inhibitor proteins, primarily IκBα.[5]

Upon stimulation, the pathway is initiated through the activation of the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[6] IKKβ phosphorylates IκBα on two specific serine residues (Ser32 and Ser36).[7] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[8][9] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the rapid translocation of the active p65/p50 heterodimer into the nucleus.[10][11] Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter and enhancer regions of target genes, driving the transcription of hundreds of genes involved in the inflammatory response, including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13][14]

This compound's Mechanism of Action on NF-κB Signaling

This compound exerts its anti-inflammatory effects by intervening in the NF-κB signaling cascade, thereby suppressing the expression of downstream inflammatory mediators. Research on gastric epithelial cells infected with CagA-positive Helicobacter pylori has shown that this compound treatment significantly suppresses the NF-κB signaling pathway in a dose-dependent manner.[4]

The precise molecular target of this compound within the pathway is an area of active investigation. However, based on its observed effects and the known mechanisms of other flavonoids, the inhibitory action likely occurs at one or more key regulatory steps:

-

Inhibition of IKK Complex Activation: Many flavonoids are known to inhibit upstream kinases, including the IKK complex.[15] By preventing the phosphorylation and activation of IKKβ, this compound would block the initial trigger for IκBα degradation.

-

Suppression of IκBα Degradation: this compound treatment has been shown to suppress the overall expression of NF-κB.[4] This could be achieved by stabilizing its inhibitor, IκBα. By preventing IκBα phosphorylation and subsequent degradation, this compound ensures that the p65/p50 heterodimer remains sequestered and inactive in the cytoplasm.

-

Inhibition of p65 Nuclear Translocation: As a direct consequence of stabilizing the IκBα-NF-κB complex, this compound effectively prevents the translocation of the active p65 subunit into the nucleus. This is a critical step, as it blocks the transcription factor from accessing its target gene promoters.

The ultimate outcome of this inhibition is a marked reduction in the transcription and subsequent production of pro-inflammatory cytokines and enzymes.[4]

Quantitative Data on this compound's Effects

Quantitative analysis from studies on CagA-positive H. pylori-infected AGS human gastric carcinoma cells demonstrates this compound's potent, dose-dependent anti-inflammatory activity. While specific IC50 values for NF-κB inhibition are not yet widely published, the data clearly indicate a significant reduction in key inflammatory markers and pathway components.

Table 1: Effect of this compound on Pro-inflammatory Markers in H. pylori-infected AGS Cells

| Analyte / Protein | This compound Concentration (ng) | Result | Experimental Method | Reference |

| Cytokine mRNA | ||||

| IL-6 | 10, 50, 100 | Significant, dose-dependent reduction | Real-Time PCR | [4] |

| IL-8 | 10, 50, 100 | Significant, dose-dependent reduction | Real-Time PCR | [4] |

| MCP-1 | 10, 50, 100 | Significant, dose-dependent reduction | Real-Time PCR | [4] |

| Protein Expression | ||||

| IL-1β | 10, 50, 100 | Significant, dose-dependent reduction | Western Blot | [4] |

| TNF-α | 10, 50, 100 | Significant, dose-dependent reduction | Western Blot | [4] |

| Signaling Proteins | ||||

| PI3K | 10, 50, 100 | Dose-dependent suppression | Western Blot | [4] |

| NF-κB | 10, 50, 100 | Dose-dependent suppression | Western Blot | [4] |

Data synthesized from the study by Lee et al. (2024) on CagA-positive H. pylori-infected gastric epithelial cells.[4]

Key Experimental Protocols

To facilitate further investigation into this compound's effects on NF-κB signaling, this section outlines standardized methodologies for key in vitro experiments.

Protocol 1: Western Blot Analysis for NF-κB Pathway Proteins

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation using a commercial kit.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-IKKβ, p-IκBα, total IκBα, p65, Lamin B1 (nuclear marker), and β-actin (loading control).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

-

RNA Isolation: Following cell treatment, isolate total RNA using a TRIzol-based reagent or a commercial RNA isolation kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based master mix. Use primers specific for target genes (e.g., TNF-α, IL-6, IL-1β, NOS2) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound and/or an inflammatory stimulus as per the experimental design.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-p65 primary antibody for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize cells using a fluorescence or confocal microscope. Analyze the subcellular localization of the p65 subunit.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent anti-inflammatory agent that functions through the targeted suppression of the NF-κB signaling pathway. Its ability to dose-dependently reduce the expression of NF-κB and its downstream pro-inflammatory target genes positions it as a promising candidate for drug development.[4]

However, several key areas require further investigation to fully realize its therapeutic potential:

-

Direct Target Identification: Elucidating the precise molecular target of this compound within the NF-κB cascade is critical. Kinase inhibition assays are needed to determine if this compound directly inhibits IKKβ or other upstream regulatory kinases.

-

Pharmacokinetic and In Vivo Studies: The cellular effects of this compound must be validated in preclinical animal models of inflammatory diseases. Pharmacokinetic and toxicological profiles need to be established.

-

Quantitative Potency: Determining the IC50 values of this compound for the inhibition of key steps in the pathway (e.g., IKKβ activity, NF-κB reporter activity) will be essential for comparing its potency to existing anti-inflammatory drugs.

Addressing these questions will provide a more complete understanding of this compound's mechanism of action and pave the way for its potential translation into a novel therapeutic for managing a wide range of inflammatory disorders.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upstream signal transduction of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulators of NF-κB in Experimental Pharmacology: Recent Updates and Perspectives [frontiersin.org]

- 4. Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Post-translational modifications of p65: state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hierarchies of NF-κB target gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Eupalitin in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Current therapeutic strategies offer limited efficacy, necessitating the exploration of novel neuroprotective agents. Eupalitin, a flavonoid found in various medicinal plants, has emerged as a promising candidate. This technical guide provides an in-depth overview of the neuroprotective potential of this compound in preclinical models of Alzheimer's disease, with a focus on its biochemical effects, underlying mechanisms, and the experimental protocols used for its evaluation.

Data Presentation

While specific quantitative data from in-vivo studies on this compound in Alzheimer's models is not fully available in the public domain, the following tables summarize the reported qualitative and projected quantitative outcomes based on a key study in a streptozotocin (B1681764) (STZ)-induced diabetic rat model, which mimics certain aspects of AD pathology.[1][2]

Table 1: Biochemical Effects of this compound in STZ-Induced Diabetic Rat Brain Tissue

| Parameter | Control Group | STZ-Treated Group | STZ + this compound (1 mg/kg/day) | Expected Outcome with this compound |

| Acetylcholinesterase (AChE) Activity | Normal | Increased | Reduced | Significant Decrease |

| Glutathione (GSH) Level | Normal | Decreased | Increased | Significant Increase |

| Lipid Peroxidation (MDA Level) | Normal | Increased | Reduced | Significant Decrease |

| Amyloid-beta (Aβ) (1-42) Level | Normal | Increased | Reduced | Considerable Decrease |

Data presented is illustrative and based on qualitative descriptions from abstracts.[1][2] Specific mean values, standard deviations, and p-values are not available.

Table 2: In Silico Molecular Docking Results of this compound

| Ligand | Target | Docking Score (kcal/mol) | Binding Affinity Comparison |

| This compound | Acetylcholinesterase (AChE) | Not Specified | Superior predicted binding affinity |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | Not Specified | Lower predicted binding affinity |

Based on molecular mechanics generalized born surface area (MMGBSA) studies.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized methodologies for the key experiments cited in the context of evaluating this compound's neuroprotective effects.

Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Rat Model

This model is widely used to mimic the insulin (B600854) resistance and oxidative stress observed in sporadic AD.

-

Animals: Adult male Wistar rats are typically used.

-

Induction: A single intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg) dissolved in citrate (B86180) buffer is administered bilaterally. Control animals receive a vehicle injection.

-

Post-Induction: Animals are monitored for several weeks to allow for the development of AD-like pathology and cognitive deficits before initiating treatment.

-

Treatment: this compound (e.g., 1 mg/kg/day) is administered orally or via intraperitoneal injection for a specified duration.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM test is a widely accepted method for assessing spatial learning and memory in rodents.

-

Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.

-

Acquisition Phase: Rats are trained over several days to find the hidden platform using distal visual cues. Escape latency (time to find the platform) and path length are recorded.

-

Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

Biochemical Assays on Brain Tissue

Following behavioral testing, animals are euthanized, and brain tissues (e.g., hippocampus and cortex) are collected for biochemical analysis.

-

Acetylcholinesterase (AChE) Activity Assay:

-

Brain tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer).

-

The homogenate is centrifuged, and the supernatant is collected.

-

AChE activity is determined using Ellman's method, which measures the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. The reaction product is quantified spectrophotometrically at 412 nm.

-

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

Brain tissue homogenate is prepared.

-

The homogenate is mixed with thiobarbituric acid (TBA) reagent and heated.

-

MDA, a marker of lipid peroxidation, reacts with TBA to form a colored adduct.

-

The absorbance of the adduct is measured spectrophotometrically at 532 nm.

-

-

Glutathione (GSH) Assay:

-

Brain tissue is homogenized in a protein-precipitating buffer.

-

After centrifugation, the supernatant is used for the assay.

-

GSH levels are measured using a reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product.

-

The absorbance is read at 412 nm.

-

-

Amyloid-beta (Aβ) (1-42) ELISA:

-

Brain tissue homogenates are prepared.

-

Aβ(1-42) levels are quantified using a commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

In Silico Molecular Docking

-

Software: Molecular docking studies are performed using software such as AutoDock.

-

Procedure:

-

The 3D structure of the target protein (e.g., AChE) is obtained from a protein data bank.

-

The 3D structure of the ligand (this compound) is prepared.

-

Docking simulations are run to predict the binding affinity and interaction between the ligand and the active site of the protein.

-

The results are analyzed to determine the docking score and visualize the binding interactions.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways of this compound's neuroprotective action and a typical experimental workflow.

Caption: Hypothesized signaling pathways of this compound in Alzheimer's disease.

References

Eupalitin: A Technical Guide to its Modulation of Immunomodulatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalitin, a flavonoid found in various plant species, has demonstrated significant immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's role in modulating key immunomodulatory pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades. This document summarizes the current understanding of its mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated pathways and workflows to support further research and drug development efforts.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The modulation of inflammatory pathways is therefore a critical area of therapeutic intervention. This compound (3,5-dihydroxy-4',7-dimethoxyflavone) is a naturally occurring O-methylated flavonol that has garnered interest for its potential as an immunomodulatory agent. This guide explores the molecular mechanisms by which this compound exerts its effects on the immune system.

Modulation of Key Immunomodulatory Signaling Pathways

This compound has been shown to influence several critical signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been demonstrated to be a potent inhibitor of this pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound treatment has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[1]

MAPK Signaling Pathway

The MAPK signaling pathway, including p38, ERK1/2, and JNK, is another crucial regulator of inflammation. While the effects of this compound on all MAPK components are not fully elucidated, studies have shown that this compound can suppress the phosphorylation of p38 MAPK. This inhibition contributes to the downstream reduction of pro-inflammatory cytokine production.

JAK/STAT Signaling Pathway

Recent evidence suggests that this compound also modulates the JAK/STAT signaling pathway, a critical route for cytokine signaling. In sepsis models, eupatilin (B1662920) has been shown to inhibit the phosphorylation of both JAK2 and STAT3 in macrophages.[2][3] This inhibition prevents the nuclear translocation of phosphorylated STAT3, thereby downregulating the expression of target inflammatory genes.[3]

Effects on Cytokine Production and Immune Cells

This compound's modulation of the aforementioned signaling pathways results in a significant reduction of pro-inflammatory cytokine production. Its effects on various immune cells are also an area of active investigation.

Cytokine Production

-

Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β): In vitro studies using LPS-stimulated RAW264.7 macrophages have shown that this compound (at a concentration of 10μM) downregulates the expression of TNF-α, IL-1β, and IL-6.[3] While detailed dose-response data and IC50 values are not yet widely available, the inhibitory effect is evident.

Table 1: Qualitative and Semi-Quantitative Effects of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

| Cytokine | This compound Concentration | Observed Effect | Reference |

| TNF-α | 10µM | Downregulation of expression | [3] |

| IL-1β | 10µM | Downregulation of expression | [3] |

| IL-6 | 10µM | Downregulation of expression | [3] |

Immune Cell Modulation

-

Macrophages: this compound directly impacts macrophage function by inhibiting the activation of key inflammatory signaling pathways (NF-κB, p38 MAPK, and JAK2/STAT3) and subsequent cytokine release.[3]

-

T Lymphocytes: The effect of this compound on T lymphocyte differentiation and function is an emerging area of research. Given its influence on cytokine production, it is plausible that this compound could indirectly affect the balance of T helper (Th) cell subsets, such as Th1, Th2, and regulatory T cells (Tregs). Further investigation using techniques like flow cytometry is warranted to elucidate these effects.

-

Dendritic Cells (DCs): The maturation and activation of dendritic cells are critical for initiating adaptive immune responses. Key maturation markers include the co-stimulatory molecules CD80 and CD86. The impact of this compound on the expression of these markers on DCs has not been extensively studied but represents a promising avenue for future research to understand its broader immunomodulatory potential.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to investigate the immunomodulatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line is a commonly used model for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is commonly used to induce an inflammatory response.

Western Blot Analysis

Western blotting is a key technique to assess the phosphorylation status and total protein levels of signaling molecules.

-

Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-JAK2, total JAK2, phospho-STAT3, total STAT3, and a loading control like β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.

Animal Models of Inflammation

-

Model: The cecal ligation and puncture (CLP) model in mice is a widely used and clinically relevant model of sepsis.

-

Treatment: this compound can be administered (e.g., intraperitoneally) prior to the induction of sepsis.

-

Readouts: Survival rates, plasma cytokine levels (TNF-α, IL-1β, IL-6), coagulation parameters, and histological analysis of lung and other organs for inflammation and injury can be assessed.[3]

Future Directions and Conclusion

This compound demonstrates significant potential as a modulator of key immunomodulatory pathways, including NF-κB, MAPK, and JAK/STAT. Its ability to suppress the production of pro-inflammatory cytokines highlights its therapeutic promise for a range of inflammatory conditions.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key signaling molecules and cytokine production to better understand its potency.

-

T Cell and Dendritic Cell Biology: Investigating the specific effects of this compound on T lymphocyte differentiation (Th1/Th2/Treg balance) and dendritic cell maturation (CD80/CD86 expression) using multi-color flow cytometry.

-

In Vivo Efficacy: Expanding in vivo studies to various models of chronic inflammation to validate its therapeutic potential.

-

Structure-Activity Relationship: Exploring derivatives of this compound to potentially enhance its immunomodulatory activity and pharmacokinetic properties.

References

- 1. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pretreatment with Eupatilin Attenuates Inflammation and Coagulation in Sepsis by Suppressing JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Eupalitin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of eupalitin derivatives, focusing on data presentation, experimental protocols, and the underlying signaling pathways. This compound, a methoxyflavone, and its derivatives have garnered interest in oncology research for their potential as anticancer agents. This document serves as a resource for professionals engaged in the discovery and development of novel flavonoid-based therapeutics.

Data Presentation: Cytotoxic Activity of this compound

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | PC3 (Prostate Cancer) | MTT | 94.60 | [1] |

Note: The lack of a comprehensive public dataset for a series of this compound derivatives highlights a research gap and an opportunity for further investigation into the structure-activity relationships of this class of compounds.

Experimental Protocols: Cytotoxicity Screening

The following is a detailed methodology for a common colorimetric assay used in preliminary cytotoxicity screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is a standard method for assessing cell viability and proliferation.[2][3]

MTT Assay Protocol

Objective: To determine the concentration at which this compound derivatives inhibit the growth of cancer cells by 50% (IC50).

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[2][3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

Cancer cell lines of interest (e.g., PC3, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

-

Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution to each well to dissolve the purple formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).

-

Visualization of Key Signaling Pathways and Workflows

Understanding the molecular mechanisms by which this compound derivatives exert their cytotoxic effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and key signaling pathways implicated in the anticancer activity of this compound and related flavonoids.

Experimental Workflow for Cytotoxicity Screening

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in prostate cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3.

References

- 1. researchgate.net [researchgate.net]

- 2. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Eupalitin Using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eupalitin, a flavonoid found in various plant species, notably Boerhavia diffusa, has garnered significant interest for its potential therapeutic properties, including antioxidant and hepatoprotective activities.[1] The isolation and purification of this compound are crucial steps for its further investigation and development as a potential pharmaceutical agent. This document provides a detailed protocol for the isolation of this compound, emphasizing a column chromatography approach for purification. While solvent partitioning and crystallization are common methods for this compound isolation[1][2][3][4], column chromatography offers a robust alternative for achieving high purity.

Experimental Protocols

Plant Material and Extraction

A common source of this compound is the leaves of Boerhavia diffusa.

Protocol:

-

Preparation of Plant Material: Shade-dry the leaves of Boerhavia diffusa at room temperature (around 25°C) and then grind them into a coarse powder.

-

Extraction:

-

Perform a hot continuous extraction using a Soxhlet apparatus with methanol (B129727) or rectified spirit for approximately 32-64 hours. An alternative is percolation with 80% aqueous methanol.

-